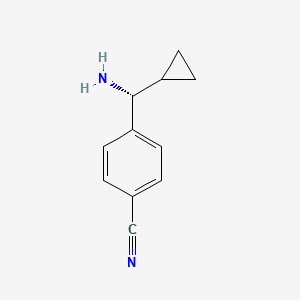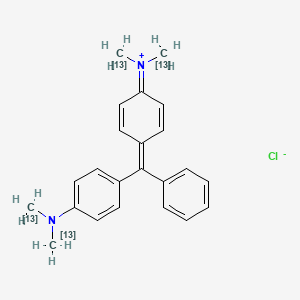
Malachite green-methyl-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malachite green-methyl-13C4 is a synthetic dye belonging to the triphenylmethane family. It is characterized by the presence of four carbon-13 isotopes in its methyl groups. This compound is widely used in various industries, including textiles, aquaculture, and biological research, due to its vibrant green color and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malachite green-methyl-13C4 can be synthesized through the condensation of benzaldehyde with dimethylaniline in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the triphenylmethane structure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through crystallization and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Malachite green-methyl-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form leuco malachite green, which is a colorless form of the dye.
Reduction: Reduction reactions can convert this compound into its leuco form, which is less toxic and more stable.
Substitution: The dye can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride and zinc dust are used under basic conditions.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under mild conditions.
Major Products Formed
Oxidation: Leuco malachite green and other oxidized derivatives.
Reduction: Leuco malachite green.
Substitution: Various substituted triphenylmethane derivatives.
Aplicaciones Científicas De Investigación
Malachite green-methyl-13C4 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of malachite green-methyl-13C4 involves its interaction with cellular components, leading to the disruption of cellular processes. The dye can intercalate into DNA, causing mutations and inhibiting replication. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell damage . The molecular targets include DNA, proteins, and cellular membranes .
Comparación Con Compuestos Similares
Similar Compounds
Leuco malachite green: A reduced form of malachite green with similar applications but lower toxicity.
Crystal violet: Another triphenylmethane dye with similar staining properties but different chemical structure.
Basic fuchsin: A related dye used in microbiology for staining purposes.
Uniqueness
Malachite green-methyl-13C4 is unique due to its incorporation of carbon-13 isotopes, which makes it useful in isotopic labeling studies. Its vibrant green color and strong binding affinity to cellular components also distinguish it from other dyes .
Propiedades
Fórmula molecular |
C23H25ClN2 |
|---|---|
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
[4-[[4-[di((113C)methyl)amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride |
InChI |
InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1/i1+1,2+1,3+1,4+1; |
Clave InChI |
FDZZZRQASAIRJF-UJNKEPEOSA-M |
SMILES isomérico |
[13CH3]N([13CH3])C1=CC=C(C=C1)C(=C2C=CC(=[N+]([13CH3])[13CH3])C=C2)C3=CC=CC=C3.[Cl-] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




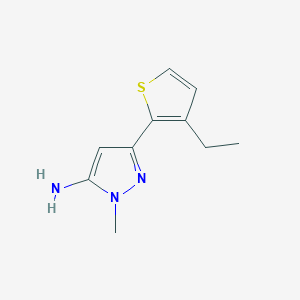
![1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073891.png)
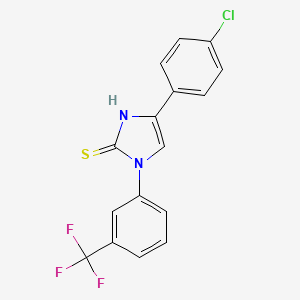

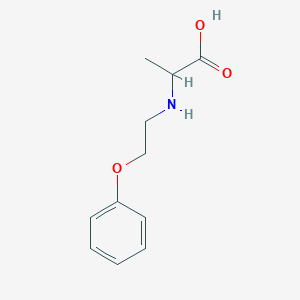
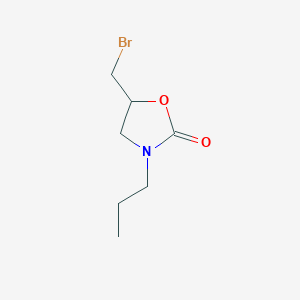
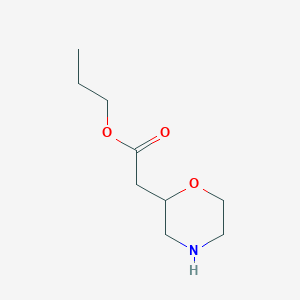
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
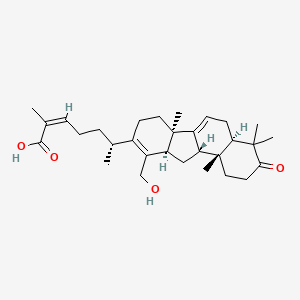
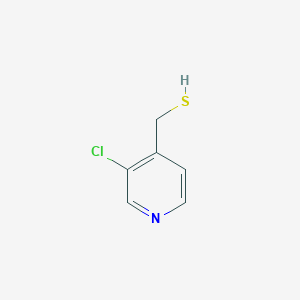
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
